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Compound of Interest

Compound Name:
Methyl 2-(4-

fluorophenoxy)benzoate

CAS No.: 448-24-8

Cat. No.: B2500229

Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(4-
fluorophenoxy)benzoate, a diaryl ether with potential applications in medicinal chemistry and

materials science. Given the limited publicly available data for this specific molecule, this

document synthesizes confirmed information with expert analysis of analogous compounds to

offer a robust resource for researchers.

Core Molecular Identity and Physicochemical
Properties
Methyl 2-(4-fluorophenoxy)benzoate is an aromatic ester with the chemical formula

C₁₄H₁₁FO₃. Its structure features a methyl benzoate scaffold linked to a 4-fluorophenoxy group

via an ether bond at the ortho position.

Table 1: Key Identifiers and Physicochemical Properties
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Property Value Source

IUPAC Name
Methyl 2-(4-

fluorophenoxy)benzoate
-

CAS Number 448-24-8 [1]

Molecular Formula C₁₄H₁₁FO₃ [1]

Molecular Weight 246.24 g/mol [1]

Canonical SMILES
COC(=O)C1=CC=CC=C1OC2

=CC=C(F)C=C2
[1]

Physical Form
Expected to be a liquid or low-

melting solid
Inferred from analogs

Melting Point
Not reported; Methyl benzoate:

-12 °C

Boiling Point

Not reported; Methyl 2-

fluorobenzoate: 109-110 °C at

35 mmHg

Solubility

Expected to be soluble in

organic solvents and poorly

soluble in water

Inferred from analogs

Note: Some physicochemical properties are inferred from structurally similar compounds due to

a lack of specific experimental data for Methyl 2-(4-fluorophenoxy)benzoate.

Synthesis of Methyl 2-(4-fluorophenoxy)benzoate:
Strategic Approaches
The synthesis of diaryl ethers like Methyl 2-(4-fluorophenoxy)benzoate is well-established in

organic chemistry. The two primary and most effective methods are the Ullmann condensation

and the Buchwald-Hartwig amination.

Ullmann Condensation
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The Ullmann condensation is a classical, copper-catalyzed reaction that forms a C-O bond

between an aryl halide and a phenol. For the synthesis of Methyl 2-(4-
fluorophenoxy)benzoate, this would involve the reaction of methyl salicylate (or a methyl 2-

halobenzoate) with 4-fluorophenol.

Diagram 1: Ullmann Condensation for Methyl 2-(4-fluorophenoxy)benzoate

Reactants Reagents Conditions

Methyl Salicylate

Ullmann Condensation

4-Fluorophenol Cu Catalyst (e.g., CuI) Base (e.g., K2CO3) Ligand (optional, e.g., picolinic acid) Solvent (e.g., DMSO, DMF) Heat (e.g., 100-200 °C)

Methyl 2-(4-fluorophenoxy)benzoate

Click to download full resolution via product page

Caption: Workflow for the Ullmann Condensation.

Experimental Protocol: General Procedure for Ullmann Condensation

Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0

equiv.), 4-fluorophenol (1.2 equiv.), a copper(I) catalyst such as CuI (5-10 mol%), and a

base, typically potassium carbonate or cesium carbonate (2.0 equiv.).

Solvent and Degassing: Add a high-boiling polar solvent like DMF or DMSO. Degas the

mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Reaction: Heat the reaction mixture to a temperature between 120-180 °C and monitor the

reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and

residual solvent.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by column chromatography on

silica gel.

Buchwald-Hartwig Amination
A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-

Hartwig C-O cross-coupling reaction. This method generally proceeds under milder conditions

and exhibits a broader substrate scope.

Diagram 2: Buchwald-Hartwig C-O Coupling

Reactants Reagents Conditions

Methyl 2-halobenzoate (X = Br, I)

Buchwald-Hartwig Coupling

4-Fluorophenol Pd Catalyst (e.g., Pd(OAc)2) Phosphine Ligand (e.g., BINAP, XPhos) Base (e.g., Cs2CO3, K3PO4) Solvent (e.g., Toluene, Dioxane) Heat (e.g., 80-120 °C)

Methyl 2-(4-fluorophenoxy)benzoate

Click to download full resolution via product page

Caption: Workflow for the Buchwald-Hartwig C-O Coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling[2]

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert

atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and
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a phosphine ligand (e.g., BINAP, 4 mol%).

Reaction Setup: To the flask, add the aryl halide (methyl 2-bromobenzoate, 1.0 equiv.), the

phenol (4-fluorophenol, 1.2-1.5 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane.

Reaction: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material

is consumed, as monitored by TLC or GC-MS.

Work-up and Purification: Follow the same work-up and purification procedure as described

for the Ullmann condensation.

Spectroscopic Characterization
While experimental spectra for Methyl 2-(4-fluorophenoxy)benzoate are not readily available

in the literature, its spectral characteristics can be reliably predicted based on the analysis of its

constituent parts and similar molecules.[3][4]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals

¹H NMR

- Aromatic protons on the benzoate ring (4H,

multiplet, ~7.0-8.0 ppm).- Aromatic protons on

the fluorophenoxy ring (4H, multiplet, ~6.9-7.2

ppm).- Methyl ester protons (3H, singlet, ~3.8-

3.9 ppm).

¹³C NMR

- Carbonyl carbon of the ester (~165-167 ppm).-

Aromatic carbons (~115-160 ppm). The carbon

attached to the fluorine will show a large C-F

coupling constant.- Methyl ester carbon (~52

ppm).

IR Spectroscopy

- C=O stretch of the ester (~1720-1740 cm⁻¹).-

C-O-C stretch of the diaryl ether (~1200-1250

cm⁻¹).- C-F stretch (~1150-1250 cm⁻¹).-

Aromatic C-H stretches (>3000 cm⁻¹).

Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 246.06.

Potential Applications and Biological Activity
Derivatives of 2-phenoxybenzoic acid have been investigated for a range of biological

activities. While specific studies on Methyl 2-(4-fluorophenoxy)benzoate are limited, the

structural motif is present in compounds with reported anti-inflammatory and analgesic

properties. Additionally, fluorinated benzophenone analogs have demonstrated potent anti-

cancer activity.[2] The diaryl ether linkage is a common feature in many pharmacologically

active molecules and materials.

Potential areas of investigation for Methyl 2-(4-fluorophenoxy)benzoate include:

Medicinal Chemistry: As a scaffold for the development of novel anti-inflammatory, analgesic,

or anticancer agents. The fluorine atom can enhance metabolic stability and binding affinity.

Materials Science: As a building block for polymers or liquid crystals, where the rigidity and

polarity of the diaryl ether moiety can be advantageous.
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Safety and Handling
Specific toxicology data for Methyl 2-(4-fluorophenoxy)benzoate are not available. However,

based on safety data sheets for structurally related compounds such as methyl benzoate and

other fluorinated aromatics, the following precautions are recommended:[5]

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors

and contact with skin and eyes. Wear appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and strong bases.

Toxicity: Assumed to be harmful if swallowed or inhaled, and may cause skin and eye

irritation.

Conclusion
Methyl 2-(4-fluorophenoxy)benzoate is a readily accessible diaryl ether with significant

potential for further investigation in both medicinal chemistry and materials science. This guide

provides a foundational understanding of its synthesis, predicted properties, and potential

applications, serving as a valuable resource for researchers venturing into the exploration of

this and related compounds.
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Physics, 33(5), 1332-1339.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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